2,2',5,5'-テトラクロロビフェニル

説明

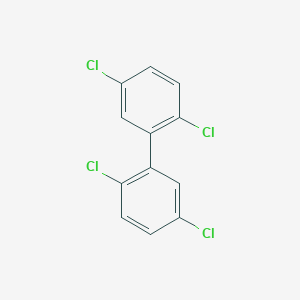

2,2',5,5'-Tetrachlorobiphenyl is a chlorinated biphenyl with specific physical and chemical properties due to its molecular structure. It belongs to the group of polychlorinated biphenyls (PCBs), which have been extensively studied for their environmental persistence and potential health impacts.

Synthesis Analysis

While specific synthesis methods for 2,2',5,5'-Tetrachlorobiphenyl are not directly detailed in the available literature, PCBs like it are generally synthesized through direct chlorination of biphenyl compounds under controlled conditions, ensuring the addition of chlorine atoms at specific positions on the biphenyl rings.

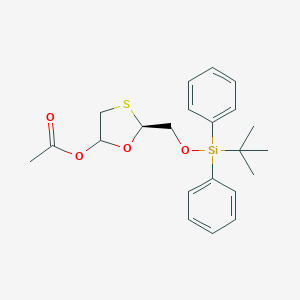

Molecular Structure Analysis

The molecular structure of 2,2',5,5'-Tetrachlorobiphenyl has been characterized by crystallography, revealing a dihedral angle between the two phenyl rings and specific ortho- and meta-C-Cl bond lengths. This configuration affects its physical and chemical behavior significantly (X. Miao et al., 1996).

Chemical Reactions and Properties

2,2',5,5'-Tetrachlorobiphenyl undergoes various chemical reactions, including hydroxylation, which results in hydroxylated metabolites. These metabolites demonstrate dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, significantly influenced by solvent polarity and physical state (J. T. Chen).

Physical Properties Analysis

The physical properties of 2,2',5,5'-Tetrachlorobiphenyl, such as its crystalline structure, are crucial for understanding its stability, solubility, and environmental persistence. Its crystallization in the monoclinic space group and specific cell dimensions reflect its solid-state behavior and interactions with other molecules.

Chemical Properties Analysis

2,2',5,5'-Tetrachlorobiphenyl's chemical properties, including reactivity towards hydroxyl and sulfonyl groups, highlight its potential to form diverse metabolites. These metabolites exhibit unique behaviors and affinities towards biological tissues, underlining the importance of understanding PCB metabolism and its implications (T. Mio et al., 1976).

科学的研究の応用

ラット肝ミトコンドリアにおける酸化リン酸化への影響

TCB52に対する多成分酸化リン酸化システムの反応を理解するために実験的調査が行われました . 研究では、TCB52が呼吸系とリン酸化系の両方を阻害し、膜漏出を増加させたことが明らかになりました . これは、TCB52が酸化リン酸化系に大きな影響を与えることを示しており、この化合物の毒性効果を理解するのに役立ちます .

ラルストニア・ユートロファH850の細胞質膜への影響

TCB52は、フルクトースで生育したラルストニア・ユートロファH850細胞の膜に有意な影響を与え、DPH蛍光偏光を減少させることがわかりました . これは、TCB52が細菌細胞膜の物理的特性を変える可能性があり、これらの生物が環境汚染物質にどのように反応するかを理解するために意味を持つ可能性があります .

堆積物-水系における移動性

TCB52の堆積物-水系における移動性は、実験室実験で調べられました . その結果、堆積物層内でのTCB52の移動速度は8〜9mm/年であることが示されました . この情報は、TCB52の環境における運命と輸送を予測するのに役立ちます .

メタボロミクス効果

メタボロミクス分析により、L-システイン、グリシン、シトシン、スフィンゴシン、チミン、リノール酸、オロチン酸、L-ヒスチジン、エリスロースの血清レベルに対するマイナーな影響が明らかになりました . これは、TCB52の代謝とそのメタボロームへの影響を毒性研究で考慮する必要があることを示唆しています

作用機序

The environmental pollutant 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) affects a large number of steps in oxidative phosphorylation in rat liver mitochondria . It inhibits both the respiratory and the phosphorylation subsystems, and increases the membrane leak . At least one of the targets of 2,2’,5,5’-TCB action within the phosphorylation module is ATP synthase .

Safety and Hazards

特性

IUPAC Name |

1,4-dichloro-2-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWZEPKLWVAEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038305 | |

| Record name | 2,2',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35693-99-3 | |

| Record name | 2,2′,5,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35693-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,2',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH557950R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)